N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
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Overview
Description
N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazine ring substituted with trichloromethyl groups and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of trichloromethyl-substituted triazine derivatives with octylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include trichloromethyl-substituted triazine and octylamine, with solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the trichloromethyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring and trichloromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine can be compared with other triazine derivatives:
N-octyl-4,6-dichloro-1,3,5-triazine: Similar structure but with dichloromethyl groups instead of trichloromethyl.
N-octyl-4,6-bis(difluoromethyl)-1,3,5-triazine: Contains difluoromethyl groups, leading to different reactivity and properties.
N-octyl-4,6-bis(methyl)-1,3,5-triazine: Methyl groups instead of trichloromethyl, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24802-88-8 |
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Molecular Formula |
C13H18Cl6N4 |
Molecular Weight |
443.0 g/mol |
IUPAC Name |
N-octan-3-yl-4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H18Cl6N4/c1-3-5-6-7-8(4-2)20-11-22-9(12(14,15)16)21-10(23-11)13(17,18)19/h8H,3-7H2,1-2H3,(H,20,21,22,23) |
InChI Key |
HOKAEANUCXHIKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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